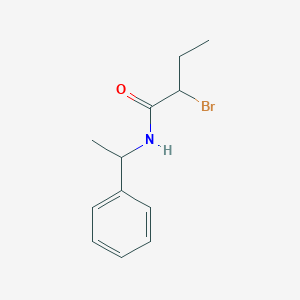

2-bromo-N-(1-phenylethyl)butanamide

Description

BenchChem offers high-quality 2-bromo-N-(1-phenylethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(1-phenylethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

2-bromo-N-(1-phenylethyl)butanamide |

InChI |

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |

InChI Key |

KWJRDEPTKUECIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC(C)C1=CC=CC=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-bromo-N-(1-phenylethyl)butanamide CAS number 1344962-49-7

The following technical guide details the properties, synthesis, and application of 2-bromo-N-[(1S)-1-phenylethyl]butanamide (CAS 1344962-49-7), a critical chiral building block in the asymmetric synthesis of anticonvulsant pharmaceuticals.

A Pivotal Chiral Auxiliary for Asymmetric Racetam Synthesis

Executive Summary

2-bromo-N-[(1S)-1-phenylethyl]butanamide (CAS 1344962-49-7) is a specialized diastereomeric intermediate used primarily in the optical resolution of 2-bromobutanoic acid. This resolution is a foundational step in the manufacturing of high-value Active Pharmaceutical Ingredients (APIs) such as Levetiracetam and Brivaracetam . By leveraging the chiral auxiliary (S)-1-phenylethylamine, this compound allows researchers to isolate enantiopure (S)-2-bromobutanoic acid derivatives, ensuring the stereochemical integrity required for regulatory compliance in neurology therapeutics.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Number | 1344962-49-7 |

| IUPAC Name | 2-bromo-N-[(1S)-1-phenylethyl]butanamide |

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 270.17 g/mol |

| Chiral Configuration | Amine: (1S); Acid: Racemic (mixture of 2R/2S) or Resolved |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, Methanol; Insoluble in Water |

| Key Functional Groups | Secondary Amide, Alpha-Bromo Alkyl, Benzyl-like Chiral Auxiliary |

Synthetic Methodology

The synthesis of CAS 1344962-49-7 follows a nucleophilic acyl substitution mechanism, specifically designed to introduce a chiral handle for downstream resolution.

2.1 Reaction Protocol (Schotten-Baumann Conditions)

Objective: Synthesize the diastereomeric mixture from racemic 2-bromobutyryl bromide and (S)-1-phenylethylamine.

Reagents:

-

Racemic 2-bromobutyryl bromide (1.0 eq)

-

(S)-(-)-1-Phenylethylamine (1.0 eq)

-

Triethylamine (Et₃N) or DIPEA (1.1 eq) as acid scavenger

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with (S)-1-phenylethylamine and Et₃N in anhydrous DCM under nitrogen atmosphere. Cool to 0°C to control exotherm.

-

Addition: Dropwise add 2-bromobutyryl bromide over 30 minutes. The reaction is highly exothermic; maintain internal temperature <5°C.

-

Propagation: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.

-

Workup: Quench with 1N HCl (to remove unreacted amine), wash with saturated NaHCO₃ (to remove acid byproducts), and brine.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Outcome: A crude solid containing a 1:1 mixture of diastereomers:

-

(2S)-2-bromo-N-[(1S)-1-phenylethyl]butanamide

-

(2R)-2-bromo-N-[(1S)-1-phenylethyl]butanamide

-

2.2 Mechanism of Action

The reaction relies on the nucleophilic attack of the chiral amine on the acyl bromide. Because the starting acid bromide is racemic (containing both R and S enantiomers at the alpha-carbon) and the amine is enantiopure (S), the product is a pair of diastereomers , not enantiomers.

-

Enantiomers (Mirror images) have identical physical properties (BP, MP, Solubility), making separation difficult.

-

Diastereomers (Non-mirror images) have distinct physical properties, allowing separation via crystallization or chromatography.

Application: Chiral Resolution & API Synthesis

The primary utility of CAS 1344962-49-7 is to serve as a "stereochemical filter."

3.1 Diastereomeric Resolution

To obtain the (S)-2-bromobutanoic acid core required for Levetiracetam:

-

Crystallization: The diastereomeric mixture is dissolved in a solvent system (typically Hexane/Ethyl Acetate or Isopropyl Alcohol).

-

Selective Precipitation: One diastereomer (often the (S,S) or (R,S) form depending on packing) will crystallize preferentially due to different lattice energies.

-

Filtration: The solid is collected and recrystallized to >99% diastereomeric excess (de).

3.2 Downstream Conversion to Racetams

Once the desired diastereomer (e.g., the (2S)-bromo derivative) is isolated, it undergoes nucleophilic substitution to form the pyrrolidone ring.

Pathway to Levetiracetam:

-

Substitution: The (2S)-bromoamide reacts with 4-aminobutyric acid derivatives or undergoes cyclization with 2-pyrrolidone (using NaH).

-

Auxiliary Cleavage: The phenylethyl group is removed (e.g., via acid hydrolysis to the acid, followed by ammonolysis) to yield the primary amide.

-

Note: In modern optimized routes, the resolution often happens at the acid stage, but the amide route (CAS 1344962-49-7) offers higher crystalline stability for purification.

-

Visualization: Synthesis & Resolution Pathway

Figure 1: The synthetic workflow for generating and resolving the chiral intermediate.

Safety & Handling Guidelines

-

Hazards: Alpha-bromoamides are potent alkylating agents. They are potential skin sensitizers and lachrymators.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle only in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).

References

-

Sigma-Aldrich. "2-bromo-N-[(1S)-1-phenylethyl]butanamide Product Sheet." Merck KGaA. Link

-

BLD Pharm. "Product Analysis: 2-Bromo-N-((S)-1-phenylethyl)butanamide." BLD Pharm.[1][2][3] Link

-

Scribd / Oxford University Press. "An Introduction to Drug Synthesis: Diastereomeric Separation in Racetam Synthesis." Graham Patrick. Link

-

BenchChem. "Reaction of (R)-(-)-2-Bromo-1-phenylethanol with Nucleophiles (Analogous Chemistry)." BenchChem Application Notes. Link

Sources

A Technical Guide to the Structure, Synthesis, and Analysis of 2-bromo-N-(1-phenylethyl)butanamide

Abstract

2-bromo-N-(1-phenylethyl)butanamide is a chiral intermediate of significant interest in pharmaceutical and fine chemical synthesis. Possessing two distinct stereocenters, this molecule exists as a set of four stereoisomers, comprising two diastereomeric pairs. This guide provides an in-depth examination of the structural nuances, stereochemical relationships, and diastereoselective synthesis of this compound. We will explore the fundamental principles governing the separation of its diastereomers, which exhibit distinct physicochemical properties. Furthermore, this document details a comprehensive analytical workflow for structural elucidation and stereochemical assignment, leveraging spectroscopic techniques such as NMR and IR, alongside the definitive method of X-ray crystallography. Detailed experimental protocols for synthesis and chromatographic separation are provided to serve as a practical resource for researchers, scientists, and professionals engaged in drug development and asymmetric synthesis.

Introduction: The Significance of Chiral α-Haloamides in Synthesis

In the landscape of modern drug development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the synthesis of single-enantiomer therapeutics a critical objective.[][2] Chiral intermediates are the foundational building blocks that enable the construction of these complex, enantiomerically pure active pharmaceutical ingredients (APIs).[]

Among the diverse classes of chiral synthons, α-haloamides represent a particularly versatile and powerful tool.[3] The presence of a halogen at the α-position to the carbonyl group renders this carbon an electrophilic center, primed for nucleophilic substitution reactions.[4][5] When combined with a chiral amine, these molecules, such as 2-bromo-N-(1-phenylethyl)butanamide, incorporate stereochemical information that can be used to direct the stereochemical outcome of subsequent transformations, serving as valuable precursors in asymmetric synthesis.[6][7][8]

Molecular Structure and Stereochemistry

The core of 2-bromo-N-(1-phenylethyl)butanamide's utility lies in its stereochemistry. The structure contains two chiral centers:

-

C2: The carbon atom of the butanamide backbone to which the bromine atom is attached.

-

C1' : The benzylic carbon of the N-(1-phenylethyl) group.

The presence of these two stereocenters gives rise to 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers, which have a diastereomeric relationship to each other.

The four stereoisomers are:

-

(2R)-2-bromo-N-[(1R)-1-phenylethyl]butanamide

-

(2S)-2-bromo-N-[(1S)-1-phenylethyl]butanamide

-

(2R)-2-bromo-N-[(1S)-1-phenylethyl]butanamide

-

(2S)-2-bromo-N-[(1R)-1-phenylethyl]butanamide

The relationship between these isomers is critical. Enantiomers ((R,R) and (S,S); (R,S) and (S,R)) are non-superimposable mirror images with identical physical properties in an achiral environment. In contrast, diastereomers ((R,R) and (S,R); (R,R) and (R,S), etc.) are not mirror images and possess different physical and chemical properties, a fact that is fundamental to their separation.[9]

Synthesis and Diastereoselective Control

The most direct synthesis of 2-bromo-N-(1-phenylethyl)butanamide involves the formation of an amide bond between a chiral amine and an α-bromo acyl chloride.[3][10] A common strategy is to react an enantiomerically pure amine, for example, (R)-1-phenylethylamine, with racemic 2-bromobutanoyl chloride.

This approach is fundamentally a kinetic resolution. The chiral amine reacts with the two enantiomers of the acyl chloride at potentially different rates, but more importantly, it generates a mixture of two diastereomeric products: (2R, 1'R) and (2S, 1'R). Because these diastereomers have different physical properties, they can be separated in a subsequent purification step.

Experimental Protocol: Synthesis

This protocol outlines a standard procedure for the synthesis of 2-bromo-N-[(1R)-1-phenylethyl]butanamide.[11]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add (R)-1-phenylethylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) as a base.

-

Addition of Acyl Chloride: In a separate flask, dissolve racemic 2-bromobutanoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of two diastereomers.

Separation and Physicochemical Properties

The successful separation of the resulting diastereomers is the cornerstone of this synthetic strategy. Due to their different three-dimensional structures, diastereomers exhibit distinct physical properties, which can be exploited for their separation.[9]

| Property | Diastereomer 1 (e.g., R,R) | Diastereomer 2 (e.g., S,R) | Rationale for Difference |

| Melting Point | Different | Different | Crystal lattice packing energies will differ. |

| Solubility | Different | Different | Interactions with solvent molecules will vary. |

| Rf Value (TLC) | Different | Different | Differential adsorption to the stationary phase. |

| NMR Spectra | Unique | Unique | Protons are in unique chemical environments.[12][13] |

Protocol: Diastereomer Separation by Flash Chromatography

Flash column chromatography is a highly effective technique for separating gram-scale quantities of these diastereomers.[14][15]

-

Column Packing: A glass column is slurry-packed with silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture).

-

Sample Loading: The crude diastereomeric mixture is dissolved in a minimal amount of the elution solvent and loaded onto the top of the silica gel bed.

-

Elution: The solvent system is passed through the column under positive pressure. The diastereomers will travel down the column at different rates due to their differing affinities for the silica stationary phase.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure, separated diastereomers.

-

Isolation: Fractions containing each pure diastereomer are combined and the solvent is removed via rotary evaporation to yield the isolated products.

Structural Elucidation and Analytical Workflow

Unambiguous confirmation of the structure and stereochemistry is a critical, self-validating step. A multi-technique approach is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing diastereomers in solution.[16] The protons in each diastereomer are in a slightly different average chemical environment, leading to distinct chemical shifts (δ) and coupling constants (J).[12][17]

-

Key Diagnostic Signals: The protons closest to the chiral centers, such as the α-proton (CH-Br) and the benzylic proton (CH-Ph), will show the most pronounced differences in their chemical shifts between the two diastereomers. The adjacent methyl and ethyl groups will also exhibit distinct signals.

-

Diastereomeric Ratio: By integrating the distinct signals for each diastereomer in the ¹H NMR spectrum of the crude mixture, the diastereomeric ratio (d.r.) can be accurately determined.

| Spectroscopic Data (Illustrative) | Diastereomer 1 | Diastereomer 2 |

| ¹H NMR (δ, ppm) | CH -Br: ~4.45 (t); CH -Ph: ~5.20 (quintet) | CH -Br: ~4.40 (t); CH -Ph: ~5.15 (quintet) |

| ¹³C NMR (δ, ppm) | C =O: ~169.5; C H-Br: ~50.0 | C =O: ~169.2; C H-Br: ~49.8 |

| IR (ν, cm⁻¹) | ~3300 (N-H), ~1650 (Amide I, C=O), ~1550 (Amide II, N-H bend), ~650 (C-Br) | ~3300 (N-H), ~1655 (Amide I, C=O), ~1545 (Amide II, N-H bend), ~650 (C-Br) |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR Spectroscopy: Confirms the presence of key functional groups. A strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl (Amide I band), while a peak around 3300 cm⁻¹ corresponds to the N-H stretch.[18][19]

-

Mass Spectrometry: Confirms the molecular weight of the compound (270.17 g/mol for C₁₂H₁₆BrNO) and provides fragmentation data that supports the proposed structure.

X-ray Crystallography

While NMR can distinguish diastereomers, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown.[20] By analyzing the diffraction pattern of X-rays passing through the crystal, a precise three-dimensional electron density map of the molecule can be generated, unambiguously assigning the R or S configuration to each stereocenter.[21]

Applications in Asymmetric Synthesis

Once separated, the pure diastereomers of 2-bromo-N-(1-phenylethyl)butanamide are valuable intermediates. The primary application involves stereocontrolled nucleophilic substitution at the C2 position.[22][23] The chiral center on the N-phenylethyl group acts as an internal directing group, influencing the trajectory of the incoming nucleophile. This can lead to a high degree of stereoselectivity in the formation of a new C-Nu bond, allowing for the synthesis of complex molecules with control over the stereochemistry at the C2 position.

Conclusion

2-bromo-N-(1-phenylethyl)butanamide serves as an exemplary case study in the strategic use of chirality in organic synthesis. Its structure, defined by two stereocenters, gives rise to a rich stereochemical landscape of four isomers. The synthesis of this intermediate via the coupling of a chiral amine with a racemic acyl halide provides a practical route to a separable mixture of diastereomers. The distinct physicochemical properties of these diastereomers are the key to their isolation in pure form. A robust combination of chromatographic and spectroscopic techniques allows for their separation and unambiguous structural confirmation, with X-ray crystallography providing the ultimate proof of absolute stereochemistry. The resulting diastereomerically pure compounds are powerful intermediates, enabling the stereocontrolled synthesis of advanced molecules for the pharmaceutical and agrochemical industries.

References

-

Chiral Amide Directed Assembly of a Diastereo- and Enantiopure Supramolecular Host and its Application to Enantioselective Catalysis of Neutral Substrates. Journal of the American Chemical Society. [Link]

-

Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]

-

Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]

-

Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Cengage. [Link]

-

Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer. Chemical Science (RSC Publishing). [Link]

-

Electronic supplementary materials. The Royal Society of Chemistry. [Link]

-

General Mechanisms of Alpha Substitution Reactions. YouTube. [Link]

-

The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

-

Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate. [Link]

-

Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications? Bloom Tech. [Link]

-

Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]

-

NMR Spectra and Molecular Structure. Thieme Connect. [Link]

-

2-bromo-N-methyl-N-phenylacetamide (29182-97-6). Chemchart. [Link]

-

2-Phenylethyl bromide. Wikipedia. [Link]

-

Chiral Amides in Asymmetric Synthesis. ResearchGate. [Link]

-

X-ray crystallography. Stanford University. [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

-

¹H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R). ResearchGate. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

The representation of possible stereo isomers and their Newmann projections of 2-bromo-1- chloropropanol. ResearchGate. [Link]

-

Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. [Link]

-

8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Doc Brown's Chemistry. [Link]

-

Structure Determination by X-ray Crystallography. The World of Materials. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. [Link]

-

X-ray macromolecular crystallography: an overview. Moodle@Units. [Link]

-

How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? Pearson. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. santaisci.com [santaisci.com]

- 10. 2-bromo-N-methyl-N-phenylacetamide (29182-97-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 20. web.stanford.edu [web.stanford.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Strategic Utilization of 2-Bromo-N-(1-phenylethyl)butanamide in Racetam Synthesis

Topic: 2-bromo-N-(1-phenylethyl)butanamide: Strategic Resolution Intermediate for Brivaracetam Synthesis Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, API Manufacturers, and Drug Development Scientists.

Executive Summary

Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide) represents a third-generation antiepileptic drug (AED) distinguished by a 10-fold higher affinity for the SV2A protein compared to its predecessor, Levetiracetam. The synthesis of Brivaracetam presents a dual-stereogenic challenge: establishing the (4R)-propyl configuration on the pyrrolidone ring and the (2S)-ethyl configuration on the acetamide tail.

This technical guide isolates the role of 2-bromo-N-(1-phenylethyl)butanamide not merely as a transient intermediate, but as a critical Chiral Resolution Scaffold . By reacting racemic 2-bromobutyryl bromide with enantiopure (S)-1-phenylethylamine, process chemists can generate diastereomeric amides. These allow for the crystallographic separation of the (S)-bromobutyrate pharmacophore required for the Brivaracetam tail, bypassing expensive chiral chromatography at the final API stage.

Strategic Context: The Stereochemical Challenge

Brivaracetam synthesis is often bifurcated into two parallel workflows:

-

Ring Synthesis: Construction of the (R)-4-propylpyrrolidin-2-one core.

-

Tail Attachment: Alkylation of the ring with an alpha-halo butyric acid derivative.

The 2-bromo-N-(1-phenylethyl)butanamide precursor addresses the second challenge. Direct alkylation using racemic 2-bromobutyrate yields a diastereomeric mixture (approx. 1:1) of Brivaracetam and its impurities, requiring difficult separation.[1] Utilizing this precursor allows for the introduction of a pre-resolved (S)-electrophile.

Mechanistic Pathway

The logic follows a Resolution-Hydrolysis-Coupling sequence:

-

Derivatization: Racemic 2-bromobutyryl bromide is "tagged" with (S)-1-phenylethylamine.

-

Discrimination: The resulting diastereomers (S,S) and (R,S) exhibit distinct solubility profiles.

-

Isolation: The desired (S)-configuration (relative to the bromine center) is isolated via fractional crystallization.

-

Activation: The auxiliary is cleaved (hydrolysis) to yield (S)-2-bromobutyric acid, or displaced directly in specific transamidation protocols.

Synthesis & Resolution Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Bromobutyryl bromide (CAS: 26074-52-2)

-

Chiral Auxiliary: (S)-(-)-1-Phenylethylamine (CAS: 2627-86-3)

-

Solvent System: Dichloromethane (DCM) for reaction; n-Hexane/Ethyl Acetate for crystallization.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Methodology

Step 1: Diastereomeric Amide Formation

-

Reactor Setup: Charge a 2L jacketed reactor with DCM (10 vol) and (S)-1-phenylethylamine (1.0 equiv). Cool to 0°C under N2 atmosphere.

-

Addition: Add TEA (1.1 equiv) followed by the slow dropwise addition of 2-bromobutyryl bromide (1.0 equiv). Maintain internal temperature < 5°C to prevent elimination to crotonates.

-

Reaction Logic: The nucleophilic attack of the amine generates a mixture of (2S)-2-bromo-N-((S)-1-phenylethyl)butanamide and (2R)-2-bromo-N-((S)-1-phenylethyl)butanamide .

-

Workup: Quench with 1N HCl (remove unreacted amine), wash with brine, dry over Na2SO4, and concentrate to a solid residue.

Step 2: Fractional Crystallization (The Critical Control Point)

The efficiency of this step defines the enantiomeric excess (ee) of the final Brivaracetam tail.

-

Solvent Selection: Suspend the crude solid in n-Hexane:Ethyl Acetate (9:1 ratio).

-

Thermal Cycle: Heat to reflux (approx. 65°C) until complete dissolution.

-

Controlled Cooling: Cool at a rate of 10°C/hour.

-

Seeding: At 45°C, seed with pure crystals of the (S,S)-diastereomer if available.

-

Isolation: Filter at 0-5°C. The precipitate is typically enriched in the (S)-bromo diastereomer (verify via XRD/NMR).

-

Recrystallization: Repeat if diastereomeric excess (de) is < 98%.

Quantitative Data Summary

| Parameter | Specification | Target Value |

| Yield (Crude) | Gravimetric | > 90% |

| Yield (Crystallized) | Gravimetric | 35-42% (Theoretical max 50% for resolution) |

| Diastereomeric Excess (de) | Chiral HPLC | > 99.0% |

| Melting Point | DSC | Distinct MP for (S,S) vs (R,S) |

| LOD | Loss on Drying | < 0.5% |

Downstream Application: The Brivaracetam Coupling

Once the (2S)-2-bromo-N-((S)-1-phenylethyl)butanamide is isolated, it must be converted into the active alkylating agent for the pyrrolidone core.

Pathway A: Hydrolytic Cleavage (Standard Route)

To generate the (S)-2-bromobutyric acid for esterification:

-

Hydrolysis: Reflux the amide in 6N H2SO4/Dioxane. The harsh conditions required to cleave the amide bond may cause some racemization; kinetic monitoring is essential.

-

Esterification: React the resulting acid with MeOH/H+ to form Methyl (S)-2-bromobutyrate .

-

Coupling: React Methyl (S)-2-bromobutyrate with (R)-4-propylpyrrolidin-2-one using NaH in THF.

-

Ammonolysis: Convert the ester to the primary amide (Brivaracetam) using NH3/MeOH.

Pathway B: Direct Displacement (Advanced/Research)

Direct displacement of the bromine by the pyrrolidone anion on the phenylethyl-amide scaffold is sterically congested but feasible.

-

Advantage: Avoids hydrolysis/esterification steps.

-

Disadvantage: The final product is N-(1-phenylethyl)-Brivaracetam. Removing the phenylethyl group requires dissolving metal reduction (Na/NH3) or hydrogenation, which may reduce the pyrrolidone ring. Therefore, Pathway A is the industrial standard.

Visualization of the Synthetic Workflow

The following diagram illustrates the resolution logic and integration into the Brivaracetam pathway.

Figure 1: Workflow for the resolution of the Brivaracetam 'tail' fragment using the phenylethylamine auxiliary.

Analytical Control Strategy

To ensure the integrity of this self-validating system, the following analytical methods are mandatory.

Chiral HPLC Method (Diastereomeric Purity)

This method separates the (S,S) and (R,S) amides to verify the efficiency of the crystallization.

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[2]

-

Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 210 nm (Amide bond absorption).

-

Temperature: 25°C.

-

Acceptance Criteria: Impurity (R,S)-isomer < 0.5% area.

NMR Verification

-

1H NMR (CDCl3): The doublet of the methyl group on the phenylethyl auxiliary is a diagnostic probe. Due to the magnetic anisotropy of the amide bond and the bromine atom, the methyl doublet of the (S,S) diastereomer will appear at a distinct chemical shift compared to the (R,S) diastereomer (typically

ppm).

References

-

Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry, 47(3), 530–549. Link

-

Schiile, A. et al. (2016).[3] Biocatalytic Route to the Brivaracetam Precursor. Organic Process Research & Development, 20(9), 1566–1575. (Note: Discusses enzymatic alternatives to the chemical resolution described above). Link

-

Surtees, J. et al. (2008). Process for the preparation of 2-oxo-1-pyrrolidine derivatives. U.S. Patent 2008/0009638.[4][5] (Describes the coupling of bromobutyrate derivatives). Link

-

Wang, C. (2017). Preparation method of brivaracetam intermediate. CN Patent 106748950A. (Explicitly discloses the use of phenylethylamine for resolution strategies). Link

Sources

Technical Guide: Diastereoselective Resolution and Pharmacochemical Utility of 2-Bromo-N-(1-phenylethyl)butanamide

The following technical guide is structured to address the stereochemical, physicochemical, and synthetic distinctions between the (R) and (S) configurations of 2-bromo-N-(1-phenylethyl)butanamide.

This analysis assumes the use of (S)-1-phenylethylamine as the chiral auxiliary, which is the industry standard for resolution.[1] Consequently, the comparison focuses on the diastereomeric pair: (2R, 1'S) and (2S, 1'S) .[1]

Executive Summary

2-bromo-N-(1-phenylethyl)butanamide is a critical chiral intermediate employed in the asymmetric synthesis of pyrrolidinone-based antiepileptic drugs (e.g., Levetiracetam, Brivaracetam). Its utility lies in the ability to resolve the racemic 2-bromobutyric moiety via diastereomeric crystallization or chromatography.[1]

For drug development professionals, the core distinction between the (R) and (S) forms of this amide is not merely structural but functional: stereospecific nucleophilic substitution (S_N2) dictates that the (2R)-bromo diastereomer is the requisite precursor for (S)-configured active pharmaceutical ingredients (APIs) due to Walden inversion. [1]

Stereochemical Architecture

To understand the difference, we must first define the stereocenters.[1] The molecule contains two chiral centers:[1][2]

-

C2 Position (Alpha-carbon): The site of the bromine atom (The variable center: R or S).[1][3]

-

C1' Position (Phenylethyl): The chiral auxiliary (Fixed center: typically S).[1][2]

This creates a diastereomeric relationship rather than an enantiomeric one.[1][4]

Structural Comparison[1]

| Feature | (2R)-Isomer (Precursor A) | (2S)-Isomer (Precursor B) |

| Full Configuration | (2R, 1'S)-2-bromo-N-(1-phenylethyl)butanamide | (2S, 1'S)-2-bromo-N-(1-phenylethyl)butanamide |

| Relationship | Diastereomer of (2S) | Diastereomer of (2R) |

| NMR Environment | Distinct chemical shifts (esp.[5][6][7] -CH-Br proton) | Distinct chemical shifts |

| Solubility | Typically lower in non-polar solvents (precipitates) | Typically higher (remains in mother liquor) |

| Target API | (S)-Levetiracetam (via Inversion) | (R)-Levetiracetam (Inactive/Impurity) |

Note: If (R)-1-phenylethylamine is used as the auxiliary, the relationships invert. The guide assumes the (S)-amine auxiliary.[1][2]

Physicochemical Differences & Separation

The primary utility of converting 2-bromobutyryl bromide to this amide is to exploit the physical differences between the diastereomers for separation.[1]

Solubility Differential (The Resolution Mechanism)

Unlike enantiomers, which have identical solubilities in achiral solvents, the (2R, 1'S) and (2S, 1'S) diastereomers exhibit distinct crystal packing energies.[1]

-

The (2R, 1'S) isomer often forms a tighter crystal lattice, resulting in lower solubility in solvent systems like n-heptane/ethyl acetate or diisopropyl ether.[1]

-

The (2S, 1'S) isomer remains more soluble and tends to stay in the supernatant (mother liquor).[1]

Chromatographic Behavior

In achiral HPLC (e.g., C18 Reverse Phase), these two molecules separate due to different partition coefficients.[1]

-

Elution Order: typically, the more polar diastereomer elutes first.[1] Due to intramolecular H-bonding differences between the amide NH and the Br, retention times (

) will differ by 1.5–3.0 minutes in standard gradients.[1]

Synthetic Implications: The Inversion Rule

The most critical "difference" for a researcher is the reactivity profile.[1] The synthesis of Levetiracetam involves displacing the bromine with a nitrogen nucleophile (ammonia or a pyrrolidinone precursor).[1]

Mechanism: Nucleophilic Substitution (S_N2).[1] Outcome: Walden Inversion (Stereocenter inverts).[1]

Therefore, the (2R)-bromo amide is the "Eutomer Precursor" (leads to the active drug), while the (2S)-bromo amide is the "Distomer Precursor" (leads to waste).[1]

Visualizing the Pathway

The following diagram maps the workflow from racemic starting material to the specific active pharmaceutical ingredient (API), highlighting the divergence of the (R) and (S) species.

Figure 1: Stereoselective workflow illustrating the necessity of the (2R)-bromo precursor to generate the (S)-configured final drug via S_N2 inversion.

Experimental Protocols

Synthesis of the Diastereomeric Mixture

Reagents: 2-Bromobutyryl bromide (1.0 eq), (S)-(-)-1-Phenylethylamine (1.0 eq), Triethylamine (1.1 eq), DCM (Solvent).

-

Setup: Charge a 3-neck flask with DCM and (S)-1-phenylethylamine. Cool to 0°C under

.[1] -

Addition: Add Triethylamine. Then, dropwise add 2-Bromobutyryl bromide over 30 mins, maintaining temp < 5°C.

-

Reaction: Allow to warm to RT and stir for 4 hours.

-

Workup: Wash with 1N HCl, then Sat.

, then Brine.[1] Dry over -

Result: Off-white solid containing ~50:50 mixture of (2R, 1'S) and (2S, 1'S).

Separation (Fractional Crystallization)

Objective: Isolate the (2R, 1'S) diastereomer.

-

Dissolution: Dissolve the crude solid in minimal hot Diisopropyl ether (or n-Heptane/EtOAc 9:1) at 60°C.

-

Cooling: Slowly cool to room temperature with gentle stirring, then to 0°C for 2 hours.

-

Filtration: Filter the precipitate.[1]

-

Recrystallization: Repeat step 1-3 on the precipitate to achieve >98% diastereomeric excess (de).

References

-

BenchChem. (2025).[1][3][7] Synthesis of Levetiracetam Utilizing (S)-2-Bromobutanoic Acid Derivatives. Retrieved from

-

S. K. Sarma et al. (2010).[1] Industrial process for preparation of Levetiracetam.[1][6][8] UCB Pharma / myExperiment.[1] Retrieved from

-

Pálovics, E., & Fogassy, E. (2019).[1][9] Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers.[1] Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-Bromo-N-(1-phenylethyl)butanamide. Retrieved from

-

Dombrády, Z. S., et al. (2019).[1][9] Separation of Diastereomers and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Retrieved from

Sources

- 1. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Butanamide, 2-bromo-2-ethyl- [webbook.nist.gov]

- 6. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myexperiment.org [myexperiment.org]

- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

Technical Guide: 2-Bromo-N-(1-phenylethyl)butanamide – Synthesis, Properties, and Applications

Executive Summary

In modern medicinal chemistry and organic synthesis,

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing a deep dive into the mechanistic causality of its synthesis, self-validating experimental protocols, and its downstream utility in drug development.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of 2-bromo-N-(1-phenylethyl)butanamide is essential for predicting its solubility, reactivity, and chromatographic behavior. The molecule contains two stereocenters (the

Table 1: Physicochemical Properties of 2-bromo-N-(1-phenylethyl)butanamide

| Property | Quantitative Value / Description |

| Molecular Formula | |

| Molecular Weight | |

| Monoisotopic Mass | |

| Hydrogen Bond Donors | |

| Hydrogen Bond Acceptors | |

| Rotatable Bonds | |

| Stereocenters |

Mechanistic Rationale for Synthesis

The most robust and scalable method for synthesizing 2-bromo-N-(1-phenylethyl)butanamide is the Schotten-Baumann-type acylation of 1-phenylethylamine with 2-bromobutanoyl chloride .

Causality in Reagent Selection:

-

Why an Acyl Chloride? Utilizing 2-bromobutanoyl chloride rather than 2-bromobutanoic acid bypasses the need for expensive and moisture-sensitive peptide coupling reagents (e.g., EDC/HOBt). The highly electrophilic nature of the acyl chloride drives the reaction to completion rapidly.

-

Why Triethylamine (TEA)? The reaction generates equimolar amounts of hydrochloric acid (HCl). Without a non-nucleophilic base like TEA to act as an acid scavenger, the HCl would protonate the 1-phenylethylamine, rendering it non-nucleophilic and halting the reaction at 50% conversion.

-

Why Dichloromethane (DCM) at 0 °C? DCM is an aprotic solvent that minimizes the hydrolysis of the acyl chloride. The reaction is highly exothermic; maintaining the system at 0 °C suppresses the formation of ketene intermediates (via dehydrohalogenation), which would otherwise lead to complex oligomeric impurities.

Validated Synthetic Protocol

The following protocol is designed as a self-validating system , incorporating in-process checks to ensure high yield and purity without relying solely on post-reaction analytics.

Table 2: Key Reagents and Stoichiometry

| Reagent | Equivalents | Role |

| 1-Phenylethylamine | Primary nucleophile | |

| 2-Bromobutanoyl chloride | Electrophilic acylating agent | |

| Triethylamine (TEA) | Acid scavenger (Base) | |

| Anhydrous DCM | Aprotic solvent |

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the acyl chloride.

-

Reagent Loading: Dissolve 1.0 equivalent of 1-phenylethylamine and 1.2 equivalents of TEA in anhydrous DCM to achieve a 0.2 M concentration.

-

Thermal Control: Submerge the flask in an ice-water bath. Self-Validation Check: Ensure the internal temperature reaches 0–5 °C before proceeding.

-

Electrophile Addition: Add 1.1 equivalents of 2-bromobutanoyl chloride dropwise via a syringe pump over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses side reactions.

-

Reaction Monitoring: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the ninhydrin-active amine spot disappears and a new, UV-active spot (the amide) appears at a higher

value. -

Workup & Quenching: Quench the reaction by adding saturated aqueous

. Transfer to a separatory funnel and extract the aqueous layer twice with DCM. -

Purification: Wash the combined organic layers with 1M HCl (to remove residual amine), followed by brine. Self-Validation Check: The pH of the final aqueous wash must be neutral to confirm the complete removal of TEA and unreacted acid. Dry over anhydrous

, filter, and concentrate in vacuo.

Downstream Applications: The -Bromo Amide as an Electrophilic Hub

Recent methodologies in the synthesis of

By reacting 2-bromo-N-(1-phenylethyl)butanamide with various nucleophiles (e.g., primary/secondary amines, thiols, or azides), researchers can rapidly generate libraries of functionalized amides, which are highly sought after in the development of anticonvulsants and chiral catalysts.

Workflow of 2-bromo-N-(1-phenylethyl)butanamide synthesis and functionalization.

Analytical Characterization Signatures

To definitively confirm the successful synthesis of 2-bromo-N-(1-phenylethyl)butanamide, rely on the following analytical signatures:

-

Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a distinct isotopic signature. You will observe a 1:1 doublet for the

molecular ion peak at -

H NMR (400 MHz,

-

A broad singlet at

corresponds to the amide N-H. -

A multiplet at

integrates to 5 protons, confirming the intact phenyl ring. -

A distinct triplet or doublet of doublets at

(1H) corresponds to the

-

References

Safety and Handling Whitepaper: 2-Bromo-N-(1-phenylethyl)butanamide (CAS: 171020-66-9)

Mechanistic Toxicology, Reactive Kinetics, and Protocol-Driven Safety Systems for Alpha-Bromo Amides

Executive Summary & Molecular Profile

In advanced pharmaceutical synthesis and peptidomimetic design, 2-bromo-N-(1-phenylethyl)butanamide (CAS: 171020-66-9) serves as a critical chiral building block. While standard Safety Data Sheets (SDS) classify this compound under broad hazard categories (e.g., Acute Toxicity, Skin Irritation), they often fail to articulate the chemical causality behind these hazards.

As a Senior Application Scientist, it is imperative to understand that this molecule is not merely an irritant; it is a potent electrophilic alkylating agent . The juxtaposition of an electron-withdrawing carbonyl group and a highly polarizable bromine atom at the

Mechanistic Toxicology & Hazard Profile

The hazard profile of 2-bromo-N-(1-phenylethyl)butanamide is directly dictated by its reactivity kinetics. The compound acts as a classic Michael-type acceptor and

In biological systems, the

Causality of Toxicity:

-

Sensitization and Irritation: Covalent alkylation of epidermal proteins creates hapten-protein complexes, triggering immune-mediated contact dermatitis and severe structural tissue damage [1].

-

Systemic Toxicity: Intracellularly, the compound rapidly depletes Glutathione (GSH) reserves. Once GSH is exhausted, unchecked alkylation of critical enzymes leads to cellular apoptosis.

Mechanistic pathway of toxicity via SN2 alkylation of biological thiols.

Physicochemical Properties & Hazard Data

To facilitate rapid risk assessment, the quantitative and qualitative hazard data for 2-bromo-N-(1-phenylethyl)butanamide are synthesized below.

| Property / Hazard Class | Description / Value | Mechanistic Rationale |

| CAS Number | 171020-66-9 | Unique identifier for the specific chiral amide derivative. |

| Molecular Formula | C12H16BrNO | Contains a bulky 1-phenylethylamine chiral auxiliary. |

| Physical State | Solid (Crystalline Powder) | Prone to aerosolization; poses an inhalation hazard as fine dust. |

| Acute Toxicity (Oral) | Category 4 (H302) | Rapid absorption and systemic alkylation of gastrointestinal mucosa [1]. |

| Skin Corrosion/Irritation | Category 2 (H315) | Electrophilic attack on keratinocyte surface proteins. |

| Eye Damage/Irritation | Category 2A (H319) | High reactivity with aqueous mucosal membranes; risk of corneal scarring. |

| STOT - Single Exposure | Category 3 (H335) | Dust inhalation causes immediate alkylation of respiratory tract lining. |

| Chemical Stability | Moisture & Light Sensitive | Slow hydrolysis releases hydrobromic acid (HBr), increasing local acidity and corrosivity. |

Self-Validating Experimental Protocols for Handling & Decontamination

Standard "wipe and wash" spill responses are dangerously inadequate for

Protocol A: Safe Weighing and Transfer

Objective: Prevent aerosolization and electrostatic dispersion of the reactive powder.

-

Environmental Control: Perform all transfers within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling isolator.

-

Static Mitigation:

-bromo amides often hold static charges. Use an anti-static ionizer bar near the balance. Causality: Eliminating static prevents the highly toxic powder from repelling off the spatula and contaminating the operator's PPE. -

Validation: Weighing is validated by zero-drift monitoring on the analytical balance. Any drift indicates micro-drafts or static interference, requiring immediate recalibration of the environment.

Protocol B: Chemical Quenching & Decontamination Workflow

Objective: Convert the toxic electrophile into a benign, water-soluble compound via targeted nucleophilic substitution.

Do not use bleach (sodium hypochlorite) for decontamination, as it can cause unpredictable halogen exchange or oxidation. Instead, utilize Sodium Thiosulfate (

-

Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate. Buffer the solution to pH 8.0 - 9.0 using Sodium Bicarbonate (

).-

Causality: If the quench solution is acidic, thiosulfate disproportionates into elemental sulfur and toxic sulfur dioxide gas. The basic buffer prevents this side reaction.

-

-

Application: Flood the contaminated area or glassware with the buffered thiosulfate solution. Allow a minimum contact time of 30 minutes.

-

Self-Validation (The TLC Test): To confirm complete destruction of the hazard, extract a 1 mL aliquot of the quench solution with 1 mL of ethyl acetate. Spot the organic layer on a Silica TLC plate. The absence of the UV-active starting material (

~0.6 in 1:1 Hexane/EtOAc) confirms 100% conversion to the highly polar, baseline-retained Bunte salt. -

Disposal: Once validated, the aqueous mixture is non-toxic and can be routed to standard aqueous chemical waste.

Self-validating chemical quenching workflow using sodium thiosulfate.

Emergency Response & First Aid (Scientific Rationale)

In the event of exposure, immediate intervention must focus on halting the alkylation cascade:

-

Skin Contact: DO NOT use organic solvents (like ethanol or acetone) to wash the skin. Solvents will increase the dermal permeability of the lipophilic amide, driving the alkylating agent deeper into the tissue. Flush immediately with copious amounts of water and mild soap for at least 15 minutes [1].

-

Eye Contact: The

-bromo group rapidly attacks corneal proteins. Immediate, continuous flushing with an eyewash station for 20 minutes is mandatory to mechanically remove the solid and dilute localized hydrobromic acid formed via hydrolysis. -

Ingestion: Do not induce vomiting. Emesis will re-expose the esophagus to the corrosive/alkylating agent. Administer water to dilute the gastric concentration and seek immediate emergency medical intervention.

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromoacetamide (Proxy for alpha-bromo amide hazards). Retrieved March 7, 2026. 1

-

National Institutes of Health (PMC). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties (Details on alpha-bromo amide alkylating reactivity). Retrieved March 7, 2026. 2

-

Royal Society of Chemistry (RSC). A proposed reaction pathway for the preparation of disulfides from organic halides and Na2S2O3 (Details Bunte salt formation for quenching). Retrieved March 7, 2026. 3

Sources

An In-Depth Technical Guide: Solubility Profiling of 2-Bromo-N-(1-phenylethyl)butanamide in Organic Solvents

Executive Summary

The compound 2-bromo-N-(1-phenylethyl)butanamide (CAS: 1344962-49-7 for the (1S) diastereomer) is a highly functionalized, chiral

For drug development professionals and synthetic chemists, understanding the thermodynamic solubility of this compound is not merely a formulation requirement—it is the foundation for optimizing reaction kinetics, designing liquid-liquid extraction workflows, and executing crystallization-induced dynamic resolution (CIDR). This whitepaper provides a comprehensive analysis of its physicochemical properties, predictive solubility modeling, and a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Analysis

To predict how 2-bromo-N-(1-phenylethyl)butanamide interacts with organic solvents, we must dissect its molecular architecture:

-

Hydrophobic Domains (Lipophilicity): The molecule features a bulky 1-phenylethyl chiral auxiliary and an ethyl chain on the butanamide backbone. These aliphatic and aromatic domains drive strong dispersion forces, making the molecule highly lipophilic.

-

Polar Domains (Dipole Moments): The core amide bond (-CONH-) provides a strong localized dipole. However, unlike primary amides, the secondary nature of this amide—coupled with the steric bulk of the adjacent chiral center—restricts its coplanarity and limits its ability to form extensive intermolecular hydrogen-bonded networks[2].

-

The Halogen Effect: The

-bromine atom increases the overall molecular polarizability and electrophilicity[1]. Sterically, the large atomic radius of bromine forces the molecule into specific conformational states, directly impacting its crystal lattice energy and, consequently, the energy required to dissolve the solid.

Thermodynamic Solubility Principles: The Hansen Model

The solubility of complex organic intermediates is best understood through , which partition the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (

For 2-bromo-N-(1-phenylethyl)butanamide:

- (Dispersion): High. The phenyl ring and bromine atom create a large electron cloud, favoring solvents with high dispersion forces (e.g., toluene, dichloromethane).

- (Polarity): Moderate. The N-C=O dipole aligns well with polar aprotic solvents like ethyl acetate and acetone[2].

- (Hydrogen Bonding): Low-to-Moderate. While the amide oxygen is a good H-bond acceptor, the N-H donor is sterically shielded by the 1-phenylethyl group, reducing its solubility in highly protic solvents compared to simpler amides.

Caption: Hansen Solubility Parameter (HSP) components dictating solvent compatibility.

Quantitative Solubility Profile

Based on the HSP alignment and empirical data from structurally analogous

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Mechanistic Rationale |

| Non-Polar | Hexane | 0.1 | < 5 | High |

| Halogenated | Dichloromethane (DCM) | 3.1 | > 100 | Excellent |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 4.4 | 50 - 100 | Strong dipole-dipole interactions with the amide carbonyl. |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | > 100 | Universal solvent for amides; perfectly matches the N-C=O network structure[2]. |

| Polar Protic | Ethanol (EtOH) | 5.2 | 20 - 50 | Moderate |

| Aqueous | Water | 10.2 | < 0.1 | Extreme polarity mismatch; the highly lipophilic bulk completely prevents hydration. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from predictive models to empirical data, the remains the gold standard for determining true thermodynamic equilibrium solubility[4]. Unlike kinetic solubility (which measures the precipitation point of a supersaturated solution), thermodynamic solubility measures the equilibrium between the solid crystal lattice and the solvation shell[5].

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure data integrity and rule out false positives caused by supersaturation or polymorphic transitions.

Step 1: Preparation of the Saturated System

-

Action: Add an excess amount (e.g., 200 mg) of 2-bromo-N-(1-phenylethyl)butanamide to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Causality: An excess of solid is mandatory. It acts as a continuous thermodynamic buffer, ensuring the solution remains saturated even if microscopic temperature fluctuations temporarily increase the solvent's capacity[5].

Step 2: Thermodynamic Equilibration

-

Action: Place the vials in a thermostated orbital shaker at exactly 25.0°C ± 0.1°C. Shake at 300 RPM for 72 hours.

-

Causality: Solubility is a thermodynamic parameter highly sensitive to temperature. Kinetic dissolution happens rapidly, but achieving true equilibrium—where the rate of dissolution equals the rate of crystallization—requires extended time. Shaking for 72 hours prevents artificially high readings caused by transient supersaturation[5].

Step 3: Phase Separation

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C. Carefully decant the supernatant.

-

Causality: Centrifugation is strictly preferred over filtration. Highly lipophilic compounds can adsorb onto PTFE or nylon filter membranes, artificially lowering the measured concentration. Furthermore, centrifugation effectively pellets sub-micron colloidal particles that might otherwise pass through a filter[4].

Step 4: Analytical Quantification (HPLC-UV)

-

Action: Dilute the supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV at the compound's

(typically ~210-220 nm for the amide/phenyl chromophores). -

Causality: HPLC provides specificity. Gravimetric analysis cannot distinguish between the intact

-bromoamide and potential degradation products (e.g., hydrolysis of the labile C-Br bond).

Step 5: System Validation (Critical Step)

-

Action: Recover the residual solid pellet from Step 3, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: Amides are notorious for polymorphism. If the compound undergoes a solvent-mediated polymorphic transition or forms a solvate during the 72-hour equilibration, the measured solubility reflects the new crystal lattice, not the original API form. XRPD confirms the solid-state integrity.

Caption: Workflow of the self-validating shake-flask method for thermodynamic solubility.

Mechanistic Insights & Downstream Applications

Understanding the solubility profile of 2-bromo-N-(1-phenylethyl)butanamide directly informs synthetic strategy:

-

Nucleophilic Substitution & Cyclization: When converting this

-bromoamide into a -

Crystallization & Purification: The stark contrast between its high solubility in ethyl acetate and low solubility in hexanes makes the EtOAc/Hexane binary system ideal for recrystallization or silica gel chromatography. By tuning the solvent ratio, chemists can leverage differential solubility to isolate specific diastereomers (e.g., separating the (1S, 2S) isomer from the (1S, 2R) isomer).

References

Sources

The Definitive Guide to 2-Bromo-N-(alpha-methylbenzyl)butanamide: Synonyms, Stereochemistry, and Applications in Chiral Resolution

Executive Summary

In the landscape of asymmetric synthesis and drug development, 2-bromo-N-(alpha-methylbenzyl)butanamide serves as a critical chiral intermediate and resolving agent. Primarily utilized to isolate enantiopure building blocks for active pharmaceutical ingredients (APIs)—such as pyrrolidone-based antiepileptics—this compound's utility is rooted in its dual stereocenters. Due to historical shifts in chemical nomenclature and the combinatorial nature of its structural moieties, researchers frequently encounter this compound under a diverse array of synonyms. This whitepaper provides an in-depth technical analysis of its nomenclature, stereochemical properties, and field-proven experimental protocols for its synthesis and application.

Nomenclature and Synonyms Analysis

The structural complexity of 2-bromo-N-(alpha-methylbenzyl)butanamide arises from three distinct modular components: the four-carbon acyl chain, the halogen substitution at the alpha-position, and the chiral amine auxiliary. Variations in naming conventions (IUPAC vs. traditional/common) across these three modules generate multiple valid synonyms [3].

Table 1: Structural Synonyms and Contextual Usage

| Synonym | Nomenclature System | Structural Focus & Context |

| 2-bromo-N-(1-phenylethyl)butanamide | IUPAC Standard | Modern, systematic naming. Preferred in contemporary regulatory submissions and chemical databases. |

| 2-bromo-N-(alpha-methylbenzyl)butanamide | Traditional / Common | Uses the legacy "alpha-methylbenzyl" descriptor for the chiral amine. Common in older patent literature. |

| alpha-bromo-N-(alpha-methylbenzyl)butyramide | Legacy / Trivial | Replaces numerical locants with Greek letters ("alpha-bromo") and uses the trivial "butyramide" root. |

| N-(1-phenylethyl)-2-bromobutanamide | CAS Indexing Format | Prioritizes the N-substituent alphabetically for systematic indexing in chemical abstracts. |

| 2-bromobutanoic acid N-(1-phenylethyl)amide | Descriptive / Synthetic | Highlights the synthetic origin of the molecule (amide bond formation from the parent acid). |

Causality of Nomenclature: The shift from "butyramide" to "butanamide" reflects the modernization of IUPAC rules to standardize alkane-derived roots. Similarly, "1-phenylethylamine" is structurally more precise than "alpha-methylbenzylamine," as it explicitly numbers the alkyl chain attached to the aromatic ring.

Stereochemistry and Isomerism

The molecule possesses two distinct stereocenters:

-

C2 of the butanamide core: The carbon bearing the bromine atom.

-

C1' of the amine moiety: The benzylic carbon bearing the methyl group.

When synthesized from racemic 2-bromobutyryl bromide and an enantiopure amine (e.g., (R)-1-phenylethylamine), the reaction yields a pair of diastereomers rather than enantiomers. Diastereomers possess distinct physicochemical properties (e.g., solubility, melting point, and chromatographic retention times), which is the fundamental mechanism enabling chiral resolution [1][2].

Table 2: Stereochemical Configurations and CAS Registry Data

| Compound / Mixture | Stereochemistry | CAS Registry Number | Description |

| Unspecified Mixture | Mixed / Racemic | 171020-66-9 | Fully racemic mixture of all four possible stereoisomers. |

| (R)-Amine Diastereomeric Mix | C2: (R/S), C1': (R) | 1344972-53-7 | Mixture of (2R,1'R) and (2S,1'R) amides. |

| (S)-Amine Diastereomeric Mix | C2: (R/S), C1': (S) | 1344962-49-7 | Mixture of (2R,1'S) and (2S,1'S) amides. |

Experimental Workflows & Methodologies

The primary application of this compound is the chiral resolution of 2-bromobutanoic acid. The process involves covalent amide coupling, physical separation of the resulting diastereomers, and subsequent hydrolysis to recover the enantiopure acid.

Diagram 1: Synthesis and Separation Workflow

Synthesis and separation workflow for diastereomeric amides.

Protocol 1: Synthesis of Diastereomeric Amides (Self-Validating System)

Objective: Synthesize the diastereomeric mixture of 2-bromo-N-((R)-1-phenylethyl)butanamide with high yield and minimal epimerization.

-

Preparation: Dissolve 1.0 equivalent of racemic 2-bromobutyryl bromide in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add 1.2 equivalents of anhydrous triethylamine (Et₃N).

-

Causality: Et₃N acts as an acid scavenger. It neutralizes the highly corrosive HBr gas generated during the Schotten-Baumann-type coupling. Without this base, HBr would protonate the incoming chiral amine, rendering it non-nucleophilic and halting the reaction.

-

-

Coupling: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.0 equivalent of (R)-1-phenylethylamine dropwise over 30 minutes.

-

Causality: The dropwise addition at 0°C suppresses exothermic side reactions, specifically the elimination of the alpha-bromo group to form an unwanted crotonamide derivative.

-

-

Workup & Validation: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Self-Validation Checkpoint: Analyze the crude mixture via ¹H-NMR. The successful formation of the diastereomeric mixture is validated by the presence of two distinct doublet signals (~1.4-1.5 ppm) corresponding to the benzylic methyl group of the two diastereomers.

-

Protocol 2: Diastereomeric Separation and Hydrolysis

Once the amides are formed, they must be separated and hydrolyzed to yield the enantiopure building block.

-

Fractional Crystallization: Dissolve the crude amide mixture in a minimal amount of hot ethyl acetate/hexane (1:4 v/v). Allow the solution to cool slowly to room temperature. The less soluble diastereomer will selectively precipitate.

-

Hydrolysis: Suspend the isolated, pure diastereomer in a mixture of 6M H₂SO₄ and dioxane (1:1 v/v). Reflux for 24 hours.

-

Causality: Amides are highly stable and resistant to hydrolysis. Harsh acidic conditions combined with elevated temperatures are required to cleave the C-N bond without causing racemization at the C2 position.

-

-

Extraction: Cool the mixture and extract with diethyl ether. The organic layer contains the enantiopure (S)- or (R)-2-bromobutanoic acid, while the chiral amine remains in the aqueous layer as a sulfate salt (which can be recovered via basification).

Diagram 2: Downstream Processing

Downstream hydrolysis of the isolated amide to yield enantiopure acid.

Applications in Drug Development

The isolation of enantiopure 2-bromobutanoic acid via the 2-bromo-N-(alpha-methylbenzyl)butanamide intermediate is a cornerstone in the synthesis of several neuroactive APIs.

For instance, in the synthesis of pyrrolidone-based anticonvulsants, the enantiopure (S)-2-bromobutanoic acid undergoes nucleophilic substitution with 2-pyrrolidone. Because this is an Sₙ2 reaction, it proceeds with a complete inversion of stereochemical configuration. Therefore, precise control and validation of the stereochemistry during the amide resolution stage dictate the final pharmacological efficacy of the resulting drug. Using the correct synonyms and CAS registry numbers ensures that procurement and regulatory documentation align perfectly with the required stereochemical purity [1][3].

References

Methodological & Application

Synthesis of 2-bromo-N-(1-phenylethyl)butanamide from 2-bromobutyryl chloride

Topic: Synthesis of 2-bromo-N-(1-phenylethyl)butanamide from 2-bromobutyryl chloride Content Type: Detailed Application Note & Protocol

A Critical Intermediate for Pyrrolidone Pharmacophores and Chiral Resolution

Abstract & Application Scope

This application note details the synthesis of 2-bromo-N-(1-phenylethyl)butanamide via nucleophilic acyl substitution. This specific amide is a high-value intermediate in medicinal chemistry, particularly in the synthesis of racetam-class nootropics (e.g., Brivaracetam analogs) and

Furthermore, this reaction is frequently employed in chiral resolution . By reacting racemic 2-bromobutyryl chloride with enantiopure (S)-(-)-1-phenylethylamine, researchers generate a mixture of diastereomers

Chemical Reaction Strategy

Mechanism

The synthesis proceeds via an anhydrous nucleophilic acyl substitution. The nitrogen lone pair of 1-phenylethylamine attacks the carbonyl carbon of 2-bromobutyryl chloride. A non-nucleophilic base (Triethylamine) is essential to scavenge the liberated Hydrogen Chloride (HCl), driving the equilibrium forward and preventing the formation of amine hydrochloride salts which would stall the reaction.[1]

Critical Control Point:

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the desired substitution vs. the competing elimination risk.

Materials & Safety Profile

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| 2-Bromobutyryl Chloride | 185.45 | 1.0 | Electrophile | Lachrymator , Corrosive, Moisture Sensitive |

| 1-Phenylethylamine | 121.18 | 1.1 | Nucleophile | Toxic, Combustible |

| Triethylamine (TEA) | 101.19 | 1.2 | Acid Scavenger | Flammable, Corrosive |

| Dichloromethane (DCM) | 84.93 | Solvent | Medium | Volatile, Carcinogen Suspect |

Safety Directives

-

Lachrymator Warning: 2-Bromobutyryl chloride is a potent lachrymator (tear agent). All operations must occur inside a functioning fume hood.

-

Corrosive: Both the acid chloride and the product can cause severe skin burns.[2] Double-gloving (Nitrile) is recommended.

-

Exotherm: The reaction is exothermic; uncontrolled addition can lead to solvent boiling.

Experimental Protocol

Preparation of Anhydrous Conditions

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon for 10 minutes. -

Add 1-phenylethylamine (1.1 eq) and Triethylamine (1.2 eq) to the flask.

-

Dissolve in anhydrous Dichloromethane (DCM) (concentration ~0.2 M relative to amine).

-

Cool the solution to

using an ice-water bath.

Addition Phase (Critical Step)

-

Dilute 2-bromobutyryl chloride (1.0 eq) in a separate volume of anhydrous DCM (10 mL).

-

Transfer the acid chloride solution to a pressure-equalizing addition funnel.

-

Dropwise Addition: Add the acid chloride solution to the cold amine/TEA mixture over 30–45 minutes .

-

Note: Maintain internal temperature

to prevent ketene formation. -

Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.

-

Reaction & Quenching

-

Once addition is complete, allow the mixture to stir at

for 1 hour. -

Remove the ice bath and allow the reaction to warm to Room Temperature (

) . -

Stir for an additional 2–4 hours.

-

Monitor: Check progress via TLC (Hexane:EtOAc 80:20). The acid chloride spot should disappear.

Workup & Isolation

-

Quench: Slowly add distilled water (50 mL) to the reaction mixture.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

-

Wash Sequence:

-

Wash 1: 1M HCl (50 mL) – Removes unreacted amine and TEA.

-

Wash 2: Saturated

(50 mL) – Neutralizes residual acid. -

Wash 3: Brine (saturated NaCl) (50 mL) – Dries the organic layer.

-

-

Drying: Dry the organic phase over Anhydrous

or -

Filtration: Filter off the drying agent.

-

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at

to yield the crude solid/oil.

Purification & Analysis

Purification Workflow

For pharmaceutical applications, the crude material often requires purification to remove trace colored impurities or to separate diastereomers.

-

Recrystallization: If solid, recrystallize from Hexanes/Ethyl Acetate (hot/cold method).

-

Flash Chromatography: Silica Gel 60. Eluent: Gradient 5%

20% EtOAc in Hexanes.

Diastereomeric Resolution (Expert Insight)

If using enantiopure amine (e.g., (S)-1-phenylethylamine) and racemic acid chloride, the product is a mixture of

-

NMR Distinction: The methyl doublet of the phenylethyl group often appears as two distinct sets of signals in

NMR for the two diastereomers, allowing for ratio calculation (dr). -

Separation: These diastereomers have different physical properties and can often be separated by careful column chromatography or fractional crystallization, a technique used to resolve the original 2-bromobutyric acid.

Analytical Validation

-

Appearance: White to off-white solid or viscous oil.

-

NMR (CDCl

- 7.30–7.40 (m, 5H, Ar-H)

- 6.50 (br s, 1H, NH)

- 5.15 (m, 1H, CH-N)

- 4.35 (dd, 1H, CH-Br)

-

1.55 (d, 3H, CH

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is flame-dried; use fresh anhydrous DCM. |

| Dark Color | Ketene formation | Maintain T < |

| Emulsion during Workup | Amine salts | Add more DCM; use a small amount of Methanol to break emulsion, or filter before separation. |

| Impure Product | Residual Amine | Increase volume of 1M HCl wash. |

References

-

BenchChem. (2025).[1][3][4] Synthesis of 2-Bromo-N-(tert-butyl)butanamide Synthesis. Retrieved from 5

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Bromobutyryl chloride. Retrieved from

-

Dombrády, Z. S., et al. (2019).[6] Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers. Retrieved from

-

National Institutes of Health (NIH). (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. PMC. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

Application Note: Dual-Pathway Reaction Dynamics of 1-Phenylethylamine with 2-Bromobutyric Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Chiral Resolution, Peptidomimetic Synthesis, and Active Pharmaceutical Ingredient (API) Intermediates (e.g., Levetiracetam/Brivaracetam analogues).

Introduction & Mechanistic Causality

The reaction between 1-phenylethylamine (a chiral, sterically hindered primary amine) and 2-bromobutyric acid (an

When these two reagents are mixed, the immediate kinetic event is a rapid proton transfer. The carboxylic acid (

-

Pathway A (Thermodynamic/Physical): Exploiting the salt formation for the chiral resolution of racemic 2-bromobutyric acid.

-

Pathway B (Kinetic/Covalent): Forcing an

N-alkylation to synthesize N-(1-phenylethyl)-2-aminobutyric acid by utilizing heat and an acid scavenger [3][4].

Divergent reaction pathways of 1-phenylethylamine and 2-bromobutyric acid based on conditions.

Pathway A: Chiral Resolution via Diastereomeric Salt Formation

Causality & Experimental Design

Racemic 2-bromobutyric acid is frequently resolved using enantiopure (R)- or (S)-1-phenylethylamine. The causality behind the solvent choice (absolute ethanol) lies in the differential lattice energies of the resulting diastereomeric salts. The (R)-acid-(R)-amine and (S)-acid-(R)-amine pairs exhibit significantly different solubility profiles in cooling ethanol, allowing one to selectively precipitate [1].

Protocol 1: Fractional Crystallization

Self-Validating System: The success of this protocol is validated by measuring the optical rotation of the liberated acid after workup, ensuring it matches literature values for enantiopure 2-bromobutyric acid.

-

Salt Formation: Dissolve 1.0 equivalent (e.g., 16.7 g, 0.1 mol) of racemic 2-bromobutyric acid in 85 mL of absolute ethanol.

-

Amine Addition: While stirring at room temperature, slowly add 0.5 equivalents (6.06 g, 0.05 mol) of enantiopure (R)-1-phenylethylamine. An exothermic neutralization will occur immediately.

-

Crystallization: Heat the mixture to a gentle reflux until the solution is completely homogeneous. Remove from heat and allow it to cool slowly to room temperature undisturbed, followed by chilling at 4 °C for 12 hours. The less soluble diastereomeric salt will crystallize.

-

Isolation: Filter the resulting crystals through a Büchner funnel and wash with 10 mL of ice-cold ethanol.

-

Acid Liberation: Suspend the isolated crystals in a biphasic mixture of diethyl ether (50 mL) and 1M HCl (50 mL). Stir vigorously until the solid completely dissolves. The aqueous layer retains the amine hydrochloride, while the organic layer extracts the enantioenriched 2-bromobutyric acid.

-

Recovery: Separate the organic layer, dry over anhydrous

, filter, and concentrate under reduced pressure to yield the resolved acid.

Pathway B: N-Alkylation via Substitution

Causality & Experimental Design

To synthesize the N-alkylated amino acid derivative, the initial acid-base resting state must be overcome.

-

Why use

? Without an auxiliary base, the amine remains protonated ( -

Why Acetonitrile? As a polar aprotic solvent, MeCN accelerates

kinetics by leaving the nucleophile relatively unsolvated and highly reactive.

Protocol 2: Nucleophilic Substitution

Self-Validating System: Reaction progress is confirmed via

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2.0 equivalents of anhydrous

in 100 mL of dry acetonitrile. -

Reactant Addition: Add 1.0 equivalent of 1-phenylethylamine, followed by 1.1 equivalents of 2-bromobutyric acid. (The slight 0.1 eq excess of the bromo acid compensates for any trace hydrolysis that may occur).

-

Activation: Heat the mixture to a gentle reflux (approx. 80 °C) under an inert nitrogen atmosphere.

-

Monitoring: Allow the reaction to proceed for 12–18 hours. Monitor the consumption of the amine via TLC (Ethyl Acetate:Hexane 1:3, Ninhydrin stain). The steric bulk of the 1-phenylethyl group naturally suppresses unwanted over-alkylation (tertiary amine formation) [4].

-

Workup: Once complete, cool the mixture to room temperature. Filter the suspension to remove inorganic salts (

and unreacted -

Purification: Concentrate the filtrate under reduced pressure. The resulting zwitterionic crude product can be purified by recrystallization from a minimal amount of hot ethanol/water (80:20) to yield pure N-(1-phenylethyl)-2-aminobutyric acid.

Mechanistic causality of the base-mediated S_N2 N-alkylation.

Quantitative Data & Experimental Parameters

To ensure reproducibility across different laboratory setups, the critical parameters and expected quantitative outcomes for both reaction pathways are summarized below:

| Parameter / Metric | Pathway A: Chiral Resolution | Pathway B: N-Alkylation ( |

| Molar Ratio (Amine:Acid) | 0.5 : 1.0 | 1.0 : 1.1 |

| Solvent System | Absolute Ethanol | Dry Acetonitrile (MeCN) |

| Temperature Profile | 78 °C (Reflux) | 80 °C (Continuous Reflux) |

| Reaction Time | 1 - 2 hours (dissolution) + 12h cooling | 12 - 18 hours |

| Auxiliary Reagents | None | |

| Expected Yield | 35-45% (of the theoretical 50% max) | 70-85% |

| Primary Analytical Tool | Polarimetry (Optical Rotation), Chiral HPLC | |

| Primary Side Reaction | Co-precipitation of undesired diastereomer |

References

-

Wikipedia. "2-Bromobutyric acid." Wikipedia, The Free Encyclopedia. URL:[Link]

- European Patent Office. "A PROCESS FOR PREPARING BRIVARACETAM - EP 3812371 A1." Google Patents.

-

ResearchGate. "Crystallization-induced dynamic resolution (CIDR) and its application to the synthesis of unnatural N-substituted amino acids." ResearchGate. URL: [Link]

Chiral resolution of 2-bromobutanoic acid via phenylethylamide formation